2-amino-4-methanesulfonyl-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride
Overview
Description
2-amino-4-methanesulfonyl-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride is a useful research compound. Its molecular formula is C11H19ClN2O3S2 and its molecular weight is 326.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis Techniques : The synthesis of related compounds, such as (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide, demonstrates the methodology for synthesizing complex molecules containing similar structural elements to 2-amino-4-methanesulfonyl-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride. This involves sequential reactions including amide formation and catalyzed reactions with chlorides and ammonia solutions (Zhou Yawen, 2004).
Chemical Transformations : Studies on compounds like methyl 2-acetamido-3-O-acetyl-2-deoxy-4,6-di-O-methanesulphonyl-α-D-glucopyranoside reveal insights into the chemical transformations of related methanesulfonyl compounds. These transformations are crucial in the synthesis of derivatives for various scientific applications (J. Hill & L. Hough, 1968).
Analytical Chemistry
- Analytical Applications : In the field of analytical chemistry, derivatives of methanesulfonates, like in the study involving the colorimetric assay of lipid peroxidation, demonstrate the utility of these compounds in developing novel analytical methods (D. Gérard-Monnier et al., 1998).
Material Science and Synthesis of Novel Compounds
Novel Compounds Synthesis : Research involving the synthesis of unique compounds such as Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes highlights the broader applicability of similar compounds in creating new chemical entities for various research purposes (M. Arora et al., 2013).
Desalination Technology : The synthesis and characterization of composite NF membranes using derivatives of methanesulfonyl compounds showcase their potential application in water treatment and desalination technologies (M. Padaki et al., 2013).
Biochemistry and Molecular Biology
- Enzyme Inhibition Studies : Compounds like methanesulfonates are used in studies to understand enzyme mechanisms and inhibition, as seen in research on acetylcholinesterase. This kind of study is vital for understanding biochemical pathways and for the development of pharmaceutical agents (C. Greenspan & I. Wilson, 1970).
properties
IUPAC Name |
2-amino-N-methyl-4-methylsulfonyl-N-(thiophen-2-ylmethyl)butanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S2.ClH/c1-13(8-9-4-3-6-17-9)11(14)10(12)5-7-18(2,15)16;/h3-4,6,10H,5,7-8,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWDCYSJLOYOST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)C(CCS(=O)(=O)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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